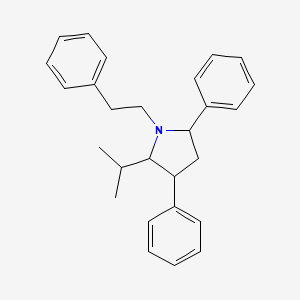
3,5-Diphenyl-1-(2-phenylethyl)-2-(propan-2-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,5-Diphenyl-1-(2-phenylethyl)-2-(propan-2-yl)pyrrolidine” is an organic compound that belongs to the pyrrolidine class of compounds Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-Diphenyl-1-(2-phenylethyl)-2-(propan-2-yl)pyrrolidine” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could convert certain functional groups into alcohols or amines.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
“3,5-Diphenyl-1-(2-phenylethyl)-2-(propan-2-yl)pyrrolidine” may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving pyrrolidine derivatives.
Medicine: Possible pharmaceutical applications due to its structural similarity to bioactive compounds.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Generally, pyrrolidine derivatives can interact with enzymes, receptors, or other proteins, influencing biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound of the pyrrolidine class.
N-Methylpyrrolidine: A methylated derivative with different chemical properties.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Uniqueness
“3,5-Diphenyl-1-(2-phenylethyl)-2-(propan-2-yl)pyrrolidine” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrrolidine derivatives.
Properties
CAS No. |
62328-66-9 |
|---|---|
Molecular Formula |
C27H31N |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
3,5-diphenyl-1-(2-phenylethyl)-2-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C27H31N/c1-21(2)27-25(23-14-8-4-9-15-23)20-26(24-16-10-5-11-17-24)28(27)19-18-22-12-6-3-7-13-22/h3-17,21,25-27H,18-20H2,1-2H3 |
InChI Key |
GEKFUCWFJQBOKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(CC(N1CCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Iodo-1,1'-bi(bicyclo[2.2.1]heptane)](/img/structure/B14523445.png)
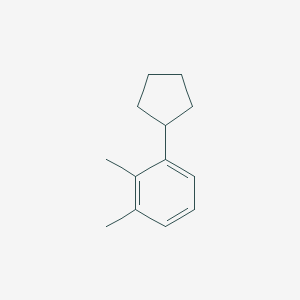
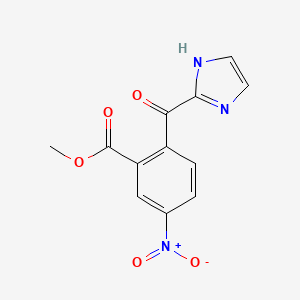
![4-methoxy-3H-imidazo[2,1-b]purine](/img/structure/B14523457.png)
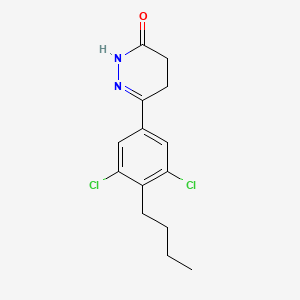
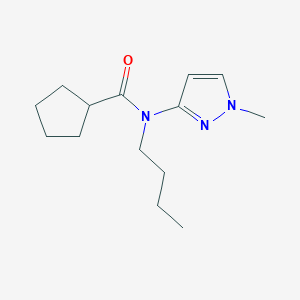
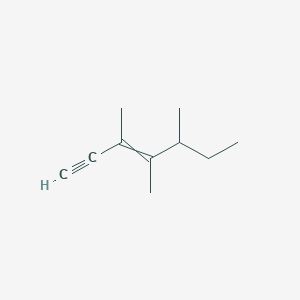
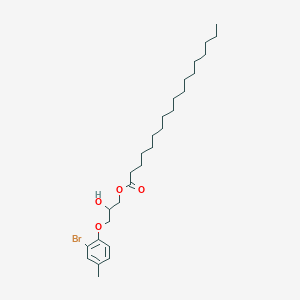
![4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol;hydrochloride](/img/structure/B14523492.png)
![[1-(Benzenesulfonyl)-4-chlorobut-3-en-1-yl]benzene](/img/structure/B14523494.png)
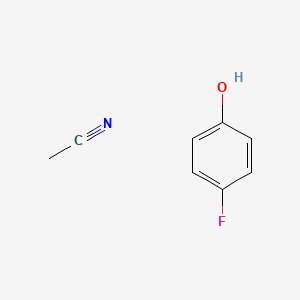
![5-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]pentan-1-amine](/img/structure/B14523514.png)
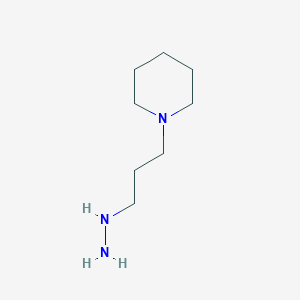
![3-[(3-Iodophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one](/img/structure/B14523517.png)
